molecular formula C16H25N3O2 B7572709 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one

Número de catálogo B7572709
Peso molecular: 291.39 g/mol
Clave InChI: JYHITOIGTRZHLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK plays a crucial role in the activation and proliferation of B-cells, which are responsible for producing antibodies and fighting infections. By inhibiting BTK activity, 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one prevents the activation and proliferation of B-cells, leading to decreased production of antibodies and decreased immune response.
Biochemical and Physiological Effects:
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to have immunomodulatory effects, including decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK activity in a dose-dependent manner. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one also has good pharmacokinetic properties, including good oral bioavailability and long half-life. However, there are also some limitations to using 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one and its potential therapeutic applications. One area of interest is the development of combination therapies that include 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one with other drugs that target different pathways in B-cells. Another area of interest is the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in the pathogenesis of the disease. Additionally, the development of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one analogs with improved pharmacokinetic properties and selectivity for BTK is an area of ongoing research.

Métodos De Síntesis

The synthesis of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one involves a multi-step process that starts with the reaction of 6-methyl-2-pyridone with tert-butyl carbazate to form the corresponding hydrazide. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with 4-tert-butyl-1,4-diazepane-1-carboxylic acid to form 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one.

Aplicaciones Científicas De Investigación

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Propiedades

IUPAC Name

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-6-7-13(14(20)17-12)15(21)18-8-5-9-19(11-10-18)16(2,3)4/h6-7H,5,8-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHITOIGTRZHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)N2CCCN(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.